molecular formula C11H17ClN2O4 B8159806 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride

2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride

Cat. No.: B8159806
M. Wt: 276.71 g/mol
InChI Key: SVSGOQIHPYSIGM-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isopropoxy group, a nitrophenoxy group, and an ethanamine moiety, all of which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 3-isopropoxyphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-isopropoxy-4-nitrophenol.

    Etherification: The nitrophenol derivative is then reacted with 2-chloroethanamine under basic conditions to form 2-(3-isopropoxy-4-nitrophenoxy)ethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products

    Reduction: 2-(3-Isopropoxy-4-aminophenoxy)ethanamine.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of its nitro and amine functionalities.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the amine group can interact with various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Isopropoxy-4-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.

    2-(3-Isopropoxy-4-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is unique due to the presence of both an isopropoxy group and a nitro group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitro-3-propan-2-yloxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4.ClH/c1-8(2)17-11-7-9(16-6-5-12)3-4-10(11)13(14)15;/h3-4,7-8H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGOQIHPYSIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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